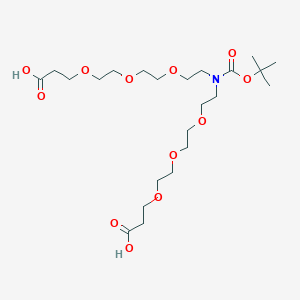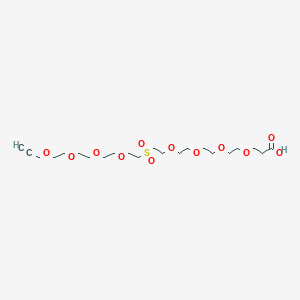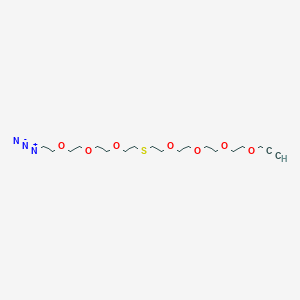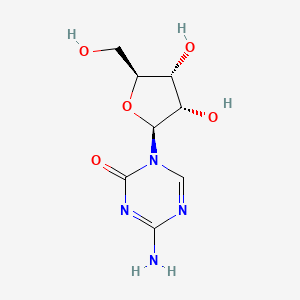
N1,N3,N5-Tris(4-aminophenyl)benzene-1,3,5-tricarboxamide
Vue d'ensemble
Description
N1,N3,N5-Tris(4-aminophenyl)benzene-1,3,5-tricarboxamide is a complex organic compound with the molecular formula C27H24N6O3 It is known for its unique structure, which includes three amide groups and three amino groups attached to a benzene ring
Mécanisme D'action
Target of Action
N1,N3,N5-Tris(4-aminophenyl)benzene-1,3,5-tricarboxamide is primarily used as a monomer to synthesize Covalent Organic Frameworks (COFs) . COFs are a class of porous polymers that have potential applications in various fields such as gas storage, catalysis, and drug delivery .
Mode of Action
The compound, being a benzene-1,3,5-tricarboxamide (BTA) based amine, is used to construct amide functionalized COFs . The strong intermolecular hydrogen bonding of BTAs allows for the self-assembly of these compounds into one-dimensional, nanometer-sized rod-like structures .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its role in the synthesis of COFs. The compound’s ability to form strong intermolecular hydrogen bonds allows it to serve as a versatile building block in the construction of COFs .
Pharmacokinetics
Its solubility, stability, and other properties relevant to its use as a cof monomer would be important considerations in its application .
Result of Action
The primary result of the action of this compound is the formation of COFs. These COFs, due to their porous nature and stable structure, can be used as efficient catalysts for reactions such as the Knoevenagel condensation .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other reactants. For instance, its storage temperature is recommended to be between 2-8℃ . Additionally, the compound’s reactivity may be influenced by the presence of other substances in the reaction mixture, such as catalysts or solvents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N3,N5-Tris(4-aminophenyl)benzene-1,3,5-tricarboxamide typically involves the reaction of benzene-1,3,5-tricarboxylic acid chloride with 4-aminobenzeneamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with enhanced efficiency and scalability. The use of automated reactors and continuous flow systems allows for better control over reaction parameters and higher throughput. Industrial production also emphasizes the use of environmentally friendly solvents and reagents to minimize waste and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
N1,N3,N5-Tris(4-aminophenyl)benzene-1,3,5-tricarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically yield the corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the amino and amide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, amines, and quinones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N1,N3,N5-Tris(4-aminophenyl)benzene-1,3,5-tricarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential use in drug delivery systems and as a molecular probe.
Medicine: Research is ongoing into its potential therapeutic applications, including as an anticancer agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N1,N3,N5-Tris(4-nitrophenyl)benzene-1,3,5-tricarboxamide
- N1,N3,N5-Tris(4-methoxyphenyl)benzene-1,3,5-tricarboxamide
- N1,N3,N5-Tris(4-chlorophenyl)benzene-1,3,5-tricarboxamide
Uniqueness
N1,N3,N5-Tris(4-aminophenyl)benzene-1,3,5-tricarboxamide is unique due to its combination of amino and amide groups, which provide a versatile platform for chemical modifications and functionalization. This makes it particularly valuable in the synthesis of complex organic frameworks and materials .
Propriétés
IUPAC Name |
1-N,3-N,5-N-tris(4-aminophenyl)benzene-1,3,5-tricarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N6O3/c28-19-1-7-22(8-2-19)31-25(34)16-13-17(26(35)32-23-9-3-20(29)4-10-23)15-18(14-16)27(36)33-24-11-5-21(30)6-12-24/h1-15H,28-30H2,(H,31,34)(H,32,35)(H,33,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQQWGGKFWIAAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC(=O)C2=CC(=CC(=C2)C(=O)NC3=CC=C(C=C3)N)C(=O)NC4=CC=C(C=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















